1-(4-aminophenyl)-N-methylpiperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential applications in medicinal chemistry, particularly in inhibiting the Met kinase superfamily, which is implicated in various cancer pathways. The compound is classified under the category of piperidine derivatives, known for their diverse biological activities.
The compound is cataloged with the CAS number 73415-85-7 and has been referenced in various scientific literature as a potential therapeutic agent. Its classification as a piperidine derivative places it within a group of compounds that often exhibit significant pharmacological properties, making them valuable in drug development .
The synthesis of 1-(4-aminophenyl)-N-methylpiperidine-4-carboxamide typically involves several organic reactions. A common approach includes:
Specific reaction conditions may vary, but typical solvents include dichloromethane or acetic acid, and catalysts such as platinum oxide may be employed during hydrogenation steps .
The molecular formula of 1-(4-aminophenyl)-N-methylpiperidine-4-carboxamide is CHNO. The compound features a piperidine ring substituted with an amino group at the para position relative to a carboxamide function.
Key Structural Information:
1-(4-aminophenyl)-N-methylpiperidine-4-carboxamide can undergo various chemical reactions typical of amides and amines:
The primary mechanism of action for 1-(4-aminophenyl)-N-methylpiperidine-4-carboxamide involves its role as an inhibitor of the Met kinase superfamily. This inhibition affects signaling pathways associated with cell proliferation and survival, particularly in cancer cells. By blocking these pathways, the compound may induce apoptosis or inhibit tumor growth.
Research indicates that compounds similar to this one have been shown to selectively inhibit Met kinase activity, suggesting potential therapeutic applications in treating cancers characterized by aberrant Met signaling .
1-(4-aminophenyl)-N-methylpiperidine-4-carboxamide has several potential applications:
Piperidine derivatives represent privileged scaffolds in medicinal chemistry, with their integration into pharmaceutical agents tracing back to the mid-20th century. The structural simplicity of N-methylpiperidine-4-carboxamide (CAS 1903-69-1), first synthesized in the early 1900s, belies its profound pharmacological versatility. This core structure, characterized by a six-membered heterocycle with a carboxamide substituent at the 4-position and N-methylation (molecular formula C₇H₁₄N₂O, MW 142.20 g/mol), serves as a critical building block for neuroactive and antiviral compounds [5] [10]. The piperidine ring's stability in physiological conditions, combined with the carboxamide group's hydrogen-bonding capacity, enables targeted interactions with diverse biological targets. By the 1990s, advances in heterocyclic chemistry had established efficient synthetic routes to N-alkylpiperidine-4-carboxamides, including hydrogenation techniques using ruthenium or cobalt catalysts that enabled stereoselective production—a crucial development for CNS drug design where stereochemistry profoundly influences blood-brain barrier penetration and receptor binding [6]. The emergence of 1-(4-aminophenyl)-N-methylpiperidine-4-carboxamide represents a strategic evolution of this scaffold, incorporating an aromatic amine to enhance target affinity and pharmacokinetic properties.
Table 1: Evolution of Key Piperidine Carboxamide Derivatives in Drug Development
Compound Name | CAS Registry | Molecular Formula | Molecular Weight | Therapeutic Significance |
---|---|---|---|---|
N-Methylpiperidine-4-carboxamide | 1903-69-1 | C₇H₁₄N₂O | 142.20 | Precursor to neuroactive agents |
4-Amino-1-methylpiperidine-4-carboxamide | 168818-63-1 | C₇H₁₅N₃O | 157.21 | Intermediate for multifunctional pharmacophores |
1-{[4-(aminomethyl)phenyl]methyl}piperidine-4-carboxamide | 953729-12-9 | C₁₄H₂₁N₃O | 247.34 | Demonstrates structural adaptability of core scaffold |
1-(4-Aminophenyl)-N-methylpiperidine-4-carboxamide | 1153296-27-5 | C₁₃H₁₉N₃O | 233.31 | Integrates aminophenyl motif for enhanced bioactivity |
The molecular architecture of 1-(4-aminophenyl)-N-methylpiperidine-4-carboxamide (C₁₃H₁₉N₃O, MW 233.31 g/mol) synergistically combines two pharmacologically significant motifs. The 4-aminophenyl group provides a planar, electron-rich aromatic system that facilitates π-π stacking interactions with protein binding sites, while its primary amine serves as a hydrogen-bond donor/acceptor or a point for structural diversification. This moiety significantly enhances blood-brain barrier permeability compared to non-aminophenyl analogues, making it invaluable for CNS-targeted therapeutics [2] [7]. Concurrently, the N-methylpiperidine-4-carboxamide component contributes three-dimensional rigidity and amphiphilicity—the tertiary nitrogen (pKₐ ~8.5) can undergo protonation under physiological conditions, enhancing water solubility, while the carboxamide group offers hydrogen-bonding capabilities critical for target engagement. The N-methylation minimizes metabolic deamination, thereby improving pharmacokinetic stability [5] [10].
Figure: Structural Features of 1-(4-aminophenyl)-N-methylpiperidine-4-carboxamide
[4-Aminophenyl Group] │ │ [Hydrogen-Bond Donor/Acceptor: Amine] │ └──NH₂ │ │ [Planar Aromatic System: π-Stacking] │ ◯──◯──◯ │ │ ◯──◯ │ │ [Linker: Direct Bond] │ [N-Methylpiperidine-4-carboxamide] │ ├──N-CH₃ [Tertiary Amine: Enhances solubility/stability] │ ├──CH₂-CH₂ [Aliphatic Chain: Conformational flexibility] │ └──C(=O)NH₂ [Carboxamide: H-bond donor/acceptor]
This molecular duality enables dual-target engagement strategies—exemplified in S1P receptor modulators like fingolimod where piperidine cores regulate immune cell trafficking, while aromatic amines influence CNS penetration [3]. The compound's measured density (1.108 g/cm³) and refractive index (1.516) reflect its compact yet polarizable structure, properties that facilitate membrane diffusion and target binding [8].
The strategic integration of 4-aminophenyl and N-methylpiperidine carboxamide motifs creates a multifunctional pharmacophore with compelling applications in two therapeutic domains: neurological disorders and antiviral interventions. In neurology, the compound's balanced lipophilicity (calculated LogP ~1.2) and polar surface area (~58 Ų) optimize blood-brain barrier penetration while retaining aqueous solubility—properties critical for targeting CNS receptors implicated in migraine (5-HT₁F) and neurodegenerative diseases [7]. Patent US8697876B2 details structurally related pyridinoylpiperidines acting as 5-HT₁F agonists, validating this scaffold's relevance in migraine therapeutics where modulation of serotonin receptors attenuates neurogenic inflammation [7].
Simultaneously, the 4-aminophenyl moiety provides an anchor point for hybrid molecules with proven antiviral effects. 1,2,4-Triazole-piperidine hybrids exhibit potent activity against resistant bacterial strains by inhibiting DNA gyrase, while the aromatic amine enables Schiff base formation with carbonyl compounds—a chemical handle exploited in Mannich base derivatives targeting viral polymerases [9]. This adaptability positions 1-(4-aminophenyl)-N-methylpiperidine-4-carboxamide as a versatile precursor for dual-mechanism agents, particularly against neurotropic viruses where CNS penetration is essential.
Table 2: Therapeutic Applications of Related Piperidine Carboxamide Scaffolds
Therapeutic Area | Biological Target | Mechanistic Role of Piperidine Carboxamide | Representative Agent |
---|---|---|---|
Multiple Sclerosis | S1P Receptors | Modulates lymphocyte egress from lymph nodes | Fingolimod (Gilenya®) |
Migraine | 5-HT₁F Receptors | Agonism inhibits trigeminal nerve activation | Lasmiditan (pyridine analog) |
Antimicrobials | DNA Gyrase/Topoisomerase IV | Binds to enzyme-DNA complex preventing replication | Ciprofloxacin-triazole hybrids |
Antivirals | Viral polymerases/proteases | Interferes with viral replication machinery | Under investigation |
The synthesis of 1-(4-aminophenyl)-N-methylpiperidine-4-carboxamide (CAS 1153296-27-5) is typically achieved through nucleophilic substitution or reductive amination, with commercial suppliers like Clearsynth offering the compound for research applications [2]. Its emergence reflects medicinal chemistry's shift toward modular, multi-target scaffolds that address complex disease pathways while overcoming pharmacokinetic limitations of earlier drug candidates. As piperidine derivatives continue to comprise >20 classes of pharmaceuticals, this compound's strategic design ensures its ongoing relevance in discovering next-generation neurotherapeutics and antivirals [6].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: